molecular formula C22H27NO4 B120579 (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester CAS No. 159086-03-0

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester

Cat. No. B120579
M. Wt: 369.5 g/mol
InChI Key: MDNDOHPJDIDCLS-VIOKTNGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester, also known as FPEB, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neuronal signaling.

Mechanism Of Action

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester binds to a specific site on the mGluR5 receptor, known as the allosteric modulatory site, and enhances the activity of the receptor by increasing the affinity of mGluR5 for its endogenous ligand, glutamate. This leads to an increase in intracellular signaling pathways, including the activation of protein kinase C and the production of cyclic AMP, which ultimately leads to the modulation of synaptic plasticity and neuronal signaling.

Biochemical And Physiological Effects

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been shown to have several biochemical and physiological effects in animal models of neurological disorders. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester enhances cognitive function by improving synaptic plasticity and long-term potentiation in the hippocampus, a brain region crucial for learning and memory. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester also reduces neuroinflammation by decreasing the production of pro-inflammatory cytokines and inhibiting the activation of microglia and astrocytes. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester protects against neuronal damage by reducing oxidative stress and apoptosis in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester is its high selectivity for mGluR5, which reduces the risk of off-target effects. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester also has a long half-life in vivo, which allows for sustained modulation of mGluR5 activity. However, one limitation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester research, including the development of more potent and selective mGluR5 positive allosteric modulators, the investigation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester's effects on other brain regions and neurotransmitter systems, and the evaluation of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester's safety and efficacy in human clinical trials. Additionally, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester may have potential applications in other fields such as cancer research and pain management, which warrant further investigation.

Synthesis Methods

The synthesis of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester involves the condensation of furan-2-carboxylic acid with L-phenylalanine butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to form the final product, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester. The yield of (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester synthesis is typically around 50-60%, and the purity can be increased using chromatographic techniques.

Scientific Research Applications

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester acts as a positive allosteric modulator of mGluR5, which regulates synaptic plasticity and neuronal signaling. By enhancing the activity of mGluR5, (E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of neurological disorders.

properties

CAS RN

159086-03-0

Product Name

(E)-N-(5-(2-Furanyl)-3-oxo-4-pentenyl)-L-phenylalanine butyl ester

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

butyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H27NO4/c1-2-3-15-27-22(25)21(17-18-8-5-4-6-9-18)23-14-13-19(24)11-12-20-10-7-16-26-20/h4-12,16,21,23H,2-3,13-15,17H2,1H3/b12-11+/t21-/m0/s1

InChI Key

MDNDOHPJDIDCLS-VIOKTNGOSA-N

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CC=CC=C1)NCCC(=O)/C=C/C2=CC=CO2

SMILES

CCCCOC(=O)C(CC1=CC=CC=C1)NCCC(=O)C=CC2=CC=CO2

Canonical SMILES

CCCCOC(=O)C(CC1=CC=CC=C1)NCCC(=O)C=CC2=CC=CO2

synonyms

N-(3'-oxo-5'-alpha-furylpent-4-en-1-yl)phenylalanine butyl ester
OFP-BE

Origin of Product

United States

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